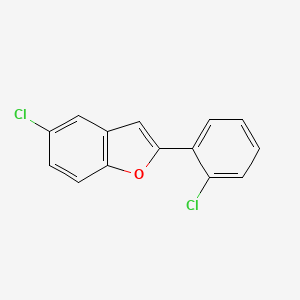5-Chloro-2-(2-chlorophenyl)benzofuran
CAS No.:
Cat. No.: VC15808057
Molecular Formula: C14H8Cl2O
Molecular Weight: 263.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H8Cl2O |
|---|---|
| Molecular Weight | 263.1 g/mol |
| IUPAC Name | 5-chloro-2-(2-chlorophenyl)-1-benzofuran |
| Standard InChI | InChI=1S/C14H8Cl2O/c15-10-5-6-13-9(7-10)8-14(17-13)11-3-1-2-4-12(11)16/h1-8H |
| Standard InChI Key | UQFRMBKKEHREOP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC3=C(O2)C=CC(=C3)Cl)Cl |
Introduction
Synthesis and Optimization Strategies
The synthesis of 5-chloro-2-(2-chlorophenyl)benzofuran can be inferred from methodologies used for analogous halogenated benzofurans. A patent detailing the synthesis of 5-chloro-2-benzofuranyl-p-chlorophenyl ketone (CN104072467A) provides a relevant template . The process involves three key stages:
Bromination of p-Chloroacetophenone
The first step entails brominating p-chloroacetophenone in glacial acetic acid at 30–50°C, yielding α-bromo-p-chloroacetophenone. Optimal conditions include a 1:8 molar ratio of p-chloroacetophenone to glacial acetic acid and a reaction temperature of 40°C, achieving yields exceeding 90% .
Chlorination of Salicylaldehyde
Purified chlorine gas is introduced to salicylaldehyde, forming 5-chlorosalicylaldehyde. Ethanol is added to precipitate the product, with a 1.5:1 volume ratio of ethanol to salicylaldehyde and heating to 70°C identified as optimal parameters .
Cyclocondensation to Form the Benzofuran Core
The final step involves condensing 5-chlorosalicylaldehyde with α-bromo-p-chloroacetophenone in ethanol under reflux. Potassium hydroxide acts as a base, facilitating the formation of the benzofuran ring. Refluxing for 4 hours at 55°C yields the target compound with a reported productivity of 90.8% .
Table 1: Optimized Synthesis Conditions for Analogous Halogenated Benzofurans
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | p-Chloroacetophenone, Br₂, glacial acetic acid, 40°C | 90.3 |
| Chlorination | Salicylaldehyde, Cl₂, ethanol, 70°C | 91.2 |
| Cyclocondensation | 5-Chlorosalicylaldehyde, α-bromo-p-chloroacetophenone, KOH, ethanol, 55°C | 90.8 |
Structural and Crystallographic Insights
While crystallographic data specific to 5-chloro-2-(2-chlorophenyl)benzofuran are unavailable, studies on related benzofurans reveal critical structural trends. For example, 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran exhibits a dihedral angle of 76.99° between the benzofuran and substituted phenyl rings, with π–π interactions stabilizing the crystal lattice . These interactions, involving centroid distances of ~3.98 Å, suggest that halogenated benzofurans may adopt similar conformations, influencing their reactivity and solid-state behavior .
The presence of chlorine atoms at the 5- and 2'-positions likely enhances the compound’s electronic profile, increasing its electrophilicity and potential for nucleophilic substitution reactions. This characteristic is exploited in the synthesis of derivatives such as 2-[5-chloro-2-(2-chlorophenyl)benzofuran-3-yl]-4,5-dihydro-1H-imidazole, where the benzofuran core serves as a scaffold for further functionalization .
Pharmacological and Industrial Applications
Industrial Relevance
The compound’s role as a synthetic intermediate is underscored by its use in preparing imidazoline derivatives, which are employed as corrosion inhibitors and agrochemicals . Its stability under moderate conditions and high yield synthesis make it suitable for scale-up processes .
Challenges and Future Directions
Current limitations include a lack of targeted toxicological studies and mechanistic insights into the compound’s bioactivity. Future research should prioritize:
-
Crystallographic Characterization to elucidate its solid-state behavior.
-
In Vitro Screening against disease-specific cellular models.
-
Process Optimization for greener synthesis, reducing reliance on halogenated reagents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume